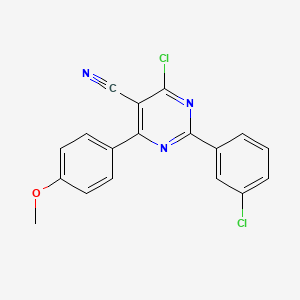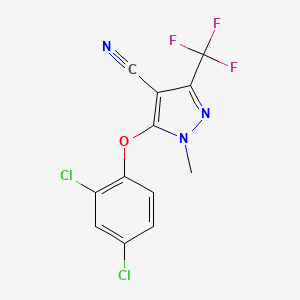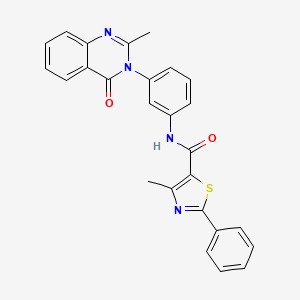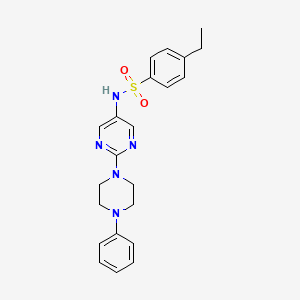![molecular formula C18H15N5O3S B2417747 N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide CAS No. 2097871-87-7](/img/structure/B2417747.png)
N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide” is a complex organic compound. It contains a quinoline nucleus, which is an important class of heterocyclic bioactive natural products and pharmaceuticals due to their significant and wide-spectrum biological properties . It also contains a 1,2,3-benzotriazin-3-yl moiety .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. For instance, fused tetracyclic quinolines can be synthesized using methods such as one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The quinoline nucleus and the 1,2,3-benzotriazin-3-yl moiety are key structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The presence of a quinoline nucleus and a 1,2,3-benzotriazin-3-yl moiety suggests that it could participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Properties
N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide derivatives have been investigated for their potential antimalarial properties. A study by Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to the synthesis of compounds with significant in vitro antimalarial activity. These compounds were also evaluated for their ADMET properties and did not exhibit cytotoxicity at the tested concentrations. One of the derivatives demonstrated exceptional antimalarial activity, attributed to the presence of a quinoxaline moiety attached to the sulfonamide ring system. Furthermore, theoretical calculations and molecular docking studies suggested these compounds might also have potential as COVID-19 treatments due to their binding energy affinities against SARS-CoV-2 targets (Fahim & Ismael, 2021).
Antimicrobial Activity
Research has also delved into the antimicrobial potential of quinoline derivatives linked with sulfonamide. Sarade et al. (2011) synthesized novel quinoline derivatives and evaluated them for antimicrobial activity, discovering potent effects against various bacterial strains. This study highlighted the significance of combining quinoline with different aromatic and heterocyclic aldehydes to enhance antimicrobial efficacy (Sarade, Kalyane, & Shivkumar, 2011). Another study synthesized quinoline clubbed with sulfonamide derivatives, focusing on their antimicrobial properties. The compounds exhibited high activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Cytotoxic Properties for Cancer Treatment
The cytotoxic properties of novel quinoline derivatives have been explored for potential cancer treatment applications. Korcz et al. (2018) synthesized a series of quinoline derivatives and evaluated their cytotoxic effects on various human tumor cell lines. The study identified compounds with pronounced cancer cell growth inhibitory effects, suggesting their potential as anticancer agents (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).
Wirkmechanismus
Target of Action
The primary target of N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and the compound acts as an agonist of this receptor .
Mode of Action
As an agonist of GPR139, the compound binds to the receptor and activates it This activation triggers a series of intracellular events and changes, leading to the therapeutic effects of the compound
Result of Action
The activation of GPR139 by the compound leads to molecular and cellular effects that can potentially treat diseases, disorders, or conditions associated with GPR139
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c24-18-14-7-1-2-8-15(14)21-22-23(18)12-11-20-27(25,26)16-9-3-5-13-6-4-10-19-17(13)16/h1-10,20H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUSXYXVUJCNHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2417664.png)






![[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine](/img/structure/B2417674.png)
![2-((4-fluorophenyl)thio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2417675.png)


![(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2417680.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2417681.png)
![N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2417686.png)